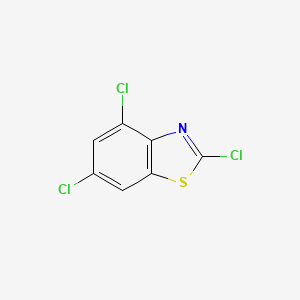

2,4,6-Trichloro-benzothiazole

Descripción

Contextualization within Halogenated Heterocyclic Systems

2,4,6-Trichloro-benzothiazole belongs to the broad class of halogenated heterocyclic compounds. These are organic compounds featuring a ring structure containing at least one atom other than carbon—in this case, nitrogen and sulfur—and one or more halogen atoms. jeyamscientific.in Halogenated heterocycles are of significant interest in synthetic chemistry as they serve as versatile building blocks for creating more complex organic molecules. jeyamscientific.insigmaaldrich.com The presence of halogen atoms, such as chlorine, enhances the reactivity of the molecule and provides sites for further chemical modification. mdpi.comnih.gov

The introduction of halogen atoms into a heterocyclic system can dramatically alter its physical, chemical, and biological properties. mdpi.comnih.gov In the context of this compound, the three chlorine atoms attached to the benzothiazole (B30560) core make it a highly functionalized intermediate. Organochlorine compounds, in particular, are widely utilized in a variety of synthetic reactions. jeyamscientific.insigmaaldrich.com The strategic placement of these chlorine atoms on the benzene (B151609) ring of the benzothiazole structure allows for regioselective reactions, enabling chemists to build complex molecular architectures with a high degree of control.

Significance of Benzothiazole Core Structures in Synthetic Chemistry

The benzothiazole moiety, a fusion of a benzene ring and a thiazole (B1198619) ring, is a prominent scaffold in synthetic and medicinal chemistry. rsc.orgnih.govbohrium.com This structural motif is found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of applications. nih.govbohrium.com The versatility of the benzothiazole core lies in its ability to be readily functionalized at various positions, leading to a diverse library of derivatives. rsc.orgrsc.org

In synthetic chemistry, the benzothiazole nucleus serves as a crucial starting material or intermediate for the synthesis of numerous target molecules. researchgate.net Its derivatives are employed in the development of dyes, pigments, and other specialty chemicals. biosynth.com The synthesis of 2-substituted benzothiazoles is a particularly active area of research, with numerous methods developed to introduce a wide array of functional groups at the 2-position of the thiazole ring. rsc.orgorganic-chemistry.org Common synthetic routes to the benzothiazole core often involve the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides. researchgate.netderpharmachemica.com

Research Trajectories for Chlorinated Benzothiazole Analogs

Research into chlorinated benzothiazole analogs, including this compound, is driven by the quest for new molecules with tailored properties. The presence of chlorine atoms can influence the electronic and steric properties of the benzothiazole system, which in turn can modulate its reactivity and interaction with biological targets. derpharmachemica.comijpsr.com For instance, the introduction of a chlorine atom at specific positions on the benzothiazole ring has been shown to enhance the biological activity of certain compounds. derpharmachemica.commdpi.com

Current research trajectories focus on several key areas:

Synthesis of Novel Derivatives: Chemists are exploring new synthetic methodologies to create a wider range of chlorinated benzothiazole analogs. This includes developing more efficient and environmentally friendly reaction conditions. rsc.org

Structure-Activity Relationship (SAR) Studies: A significant amount of research is dedicated to understanding how the number and position of chlorine atoms on the benzothiazole scaffold affect the properties of the molecule. acs.org These studies are crucial for the rational design of new compounds with desired characteristics.

Applications as Building Blocks: Chlorinated benzothiazoles like this compound are valuable intermediates in multi-step syntheses. nih.gov They can be used to construct more complex heterocyclic systems through reactions such as nucleophilic aromatic substitution, where the chlorine atoms are replaced by other functional groups.

The study of chlorinated benzothiazoles continues to be a vibrant field of chemical research, offering opportunities for the discovery of new synthetic methods and the development of novel functional molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 2,4,6-trichloro-1,3-benzothiazole |

| CAS Number | 25745-12-4 |

| Molecular Formula | C₇H₂Cl₃NS |

| Molecular Weight | 238.52 g/mol |

| Appearance | Pale yellow solid nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trichloro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCQHPHTMWSXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trichloro Benzothiazole and Its Precursors

Direct Synthesis Approaches to 2,4,6-Trichloro-benzothiazole

Direct synthesis methods aim to construct the 2,4,6-trichlorobenzothiazole molecule in a limited number of steps, either by forming the benzothiazole (B30560) ring with the desired chlorination pattern already in place or by directly chlorinating the benzothiazole core.

The formation of the benzothiazole ring is a fundamental step in the synthesis of its derivatives. wikipedia.org These reactions typically involve the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon component. For the synthesis of 2,4,6-trichlorobenzothiazole, this would ideally involve a chlorinated 2-aminothiophenol precursor.

One common approach involves the reaction of 2-aminothiophenols with aldehydes. indexcopernicus.com The reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid can yield a 2-aminobenzothiazole (B30445) derivative. lupinepublishers.com Specifically, the cyclization of a suitably substituted aniline using thiocyanogen (B1223195) can produce the desired benzothiazole structure. researchgate.net The Jacobsen cyclization, which utilizes potassium ferricyanide, is a highly effective radical cyclization strategy for synthesizing substituted benzothiazoles. researchgate.net

Another method involves the reaction of 2-aminothiophenols with acid chlorides. wikipedia.org While specific examples for the direct synthesis of 2,4,6-trichlorobenzothiazole via this route are not prevalent in the reviewed literature, the general methodology is well-established. indexcopernicus.com

Direct chlorination of the benzothiazole nucleus presents a more direct, albeit potentially less selective, route to chlorinated derivatives. The reactivity of the benzothiazole ring allows for electrophilic substitution, including halogenation.

A process for the preparation of 2-chlorobenzothiazole (B146242) involves the direct chlorination of benzothiazole with elemental chlorine in an inert, boiling solvent. google.com This reaction is catalyzed by iron(III) chloride or aluminum chloride, and can be enhanced by a co-catalyst such as phosphorus trichloride (B1173362) or pyridine. google.com While this method specifically targets the 2-position, modifications to the reaction conditions or the use of different chlorinating agents could potentially lead to polychlorinated products like 2,4,6-trichlorobenzothiazole. However, achieving specific regioselectivity for the trichloro-substituted product can be challenging and may lead to a mixture of isomers.

Another approach involves the chlorination of 2-mercaptobenzothiazole (B37678) derivatives. google.com The use of sulfuryl chloride has been shown to be effective for the chlorination of 2-mercaptobenzothiazoles, and the addition of water can significantly improve the reaction's effectiveness. nih.gov

Cyclization Reactions for Benzothiazole Ring Formation

Precursor Synthesis and Transformation Pathways

The synthesis of 2,4,6-trichlorobenzothiazole can also be achieved through the preparation and subsequent transformation of key chlorinated precursors.

Thiourea (B124793) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. The synthesis of N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea (BAD) has been documented. researchgate.net This compound can serve as a precursor to chlorinated benzothiazoles. In a notable reaction, dissolving N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea in DMF and allowing for slow solvent evaporation leads to the formation of 2-benzoylamino-4,6-dichloro-benzothiazole. researchgate.net This transformation highlights the role of DMF not just as a solvent but also as a catalyst in the cyclization process. researchgate.netgrafiati.com

The synthesis of thiourea derivatives containing a 2,4,6-trichlorophenyl group has been reported in the context of their biological activities. unimas.mysphinxsai.comnih.gov These synthetic routes typically involve the reaction of a suitably substituted isothiocyanate with an amine. google.com

2,4,6-Trichlorobenzoyl chloride is a versatile reagent used in various synthetic transformations, most notably in the Yamaguchi esterification. wikipedia.orgenamine.netnih.govwikipedia.orgresearchgate.net This reaction involves the formation of a mixed anhydride (B1165640) from a carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol to form an ester. wikipedia.org While not directly leading to a benzothiazole, this highlights the reactivity of the 2,4,6-trichlorobenzoyl group.

2,4,6-Trichlorobenzoyl chloride is prepared from 2,4,6-trichloroaniline, which is converted to 2,4,6-trichlorobenzoic acid and then treated with thionyl chloride. wikipedia.org This reagent can be used to synthesize various compounds, including lactones and anhydrides. sigmaaldrich.comchemicalbook.com Its reaction with hydroxyl groups is a key feature of its synthetic utility. chemicalbook.combiosynth.com

Preparation of Chlorinated Phenylthiourea Intermediates (e.g., N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea)

Catalytic Approaches in Benzothiazole Synthesis Relevant to Chlorinated Analogs (e.g., 2,4,6-Trichloro-1,3,5-triazine catalysis)

Catalytic methods offer efficient and often milder conditions for the synthesis of benzothiazoles. While direct catalytic routes to 2,4,6-trichlorobenzothiazole are not explicitly detailed, the principles can be extended to chlorinated analogs.

2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has emerged as a stable, inexpensive, and versatile catalyst for a wide range of organic reactions. bohrium.comtandfonline.comresearchgate.net It has been employed in the synthesis of various heterocyclic compounds. bohrium.comtsijournals.com TCT can activate functional groups and facilitate cyclization reactions. researchgate.net For instance, TCT can be used to activate phenol (B47542) derivatives for nickel-catalyzed cyanation. rsc.org

In the context of thiourea synthesis, TCT has been used to mediate the one-pot synthesis of N-benzoylthiourea derivatives from carboxylic acids. arabjchem.org This involves the formation of an activated ester intermediate which then reacts with ammonium (B1175870) isothiocyanate and an amine. arabjchem.org This methodology could potentially be adapted for the synthesis of chlorinated N-benzoylthiourea precursors.

The following table provides a summary of key synthetic reactions and catalysts discussed:

| Reaction Type | Precursors | Catalyst/Reagent | Product Type |

| Direct Chlorination | Benzothiazole | Cl₂, FeCl₃/AlCl₃ | 2-Chlorobenzothiazole |

| Cyclization | N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea | DMF (solvent and catalyst) | 2-Benzoylamino-4,6-dichloro-benzothiazole |

| Precursor Synthesis | Carboxylic acid, NH₄SCN, Amine | 2,4,6-Trichloro-1,3,5-triazine (TCT) | N-Benzoylthiourea derivatives |

| Esterification | Carboxylic acid, Alcohol | 2,4,6-Trichlorobenzoyl chloride, DMAP | Ester |

Chemical Transformations and Reactivity of 2,4,6 Trichloro Benzothiazole

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The chlorine atoms attached to the benzothiazole (B30560) ring are subject to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for creating diverse derivatives. The electron-deficient aromatic system facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. The reactivity of the chloro-substituents can be influenced by their position on the ring and the nature of the attacking nucleophile. mdpi.com

Nitrogen-based nucleophiles readily react with chlorinated benzothiazoles. A notable example is the reaction of 2,4,6-trichloro-benzothiazole with tryptoline (B14887). In a specific synthetic procedure, tryptoline was reacted with this compound to produce a tryptoline-based benzothiazole derivative. nih.gov This reaction resulted in a pale yellow solid with a yield of 48%. nih.gov The substitution typically occurs at the C2 position of the benzothiazole ring, which is highly activated towards nucleophilic attack. mdpi.com

Interactive Data Table: Reaction of this compound with Tryptoline nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Appearance |

| This compound | Tryptoline | 2-(3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-4,6-dichlorobenzo[d]thiazole | 48% | Pale yellow solid |

The principle of nucleophilic aromatic substitution on halogenated heterocycles is broadly applicable. Studies on analogous systems, such as 2,4,6-trichloro-1,3,5-triazine (TCT), provide insight into the relative reactivity of different nucleophiles. nih.gov These studies have established a preferential order of reaction, which is valuable for planning selective synthetic strategies.

In competitive reactions with TCT, the general order of nucleophilicity was found to be alcohol > thiol > amine. nih.gov This selectivity is often temperature-dependent, allowing for the stepwise substitution of the chlorine atoms by controlling the reaction conditions. For instance, the first substitution can be achieved at 0°C, the second at room temperature or slightly elevated temperatures (35°C), and the third often requires heating (75°C). nih.govcsic.es

Common nucleophiles used in these reactions include:

Alcohols/Phenols: React to form ether linkages. nih.govcsic.es

Thiols: React to form thioether linkages. nih.govcsic.essmolecule.com

Amines: Both primary and secondary amines are effective nucleophiles, forming C-N bonds. nih.govcsic.essmolecule.com

These reactions are typically carried out in the presence of a base, such as Diisopropylethylamine (DIEA), to neutralize the HCl generated during the substitution. nih.govcsic.es

Reactivity with Nitrogen-Containing Nucleophiles (e.g., tryptoline)

Further Functionalization of the Benzothiazole Ring System

Beyond the substitution of its chloro groups, the benzothiazole ring can be functionalized through other modern synthetic methods. C-H functionalization has emerged as a powerful tool for directly introducing new groups onto the heterocyclic core without pre-existing functional handles. acs.orgdiva-portal.org

Methods for further functionalization include:

C-H Borylation: Iridium-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions on the ring, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C bonds. diva-portal.org

C-H Cyanation: Palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides can yield 2-cyanobenzothiazoles, introducing a versatile nitrile group. mdpi.com

Friedel-Crafts Reactions: In activated benzothiazole systems (e.g., those with electron-donating dimethoxy groups), electrophilic substitution reactions like formylation and acetylation can occur on the benzene (B151609) portion of the ring system. clockss.org

Annulation Reactions: The nitrogen atoms within the benzothiazole structure can participate in reactions with electrophiles to form complex, fused heterocyclic systems. nih.gov

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Studies on benzothiazole and related heterocyclic systems have provided valuable data on reaction rates and pathways.

Kinetic studies on the oxidation of various benzothiazole derivatives by hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals have determined their reaction rate constants, which are typically very high, on the order of 10⁹ M⁻¹s⁻¹. acs.orgcopernicus.org For example, the rate constant for the reaction of benzothiazole with •OH radicals is approximately (8.0 ± 1.8) × 10⁹ M⁻¹s⁻¹ at pH 2. copernicus.org

Interactive Data Table: Reaction Rate Constants of Benzothiazoles with Radicals

| Benzothiazole Derivative | Radical Species | pH | Rate Constant (k, M⁻¹s⁻¹) | Source |

| Benzothiazole (BTH) | •OH | 2 | (8.0 ± 1.8) × 10⁹ | copernicus.org |

| Benzothiazole (BTH) | •OH | 10 | (9.7 ± 2.7) × 10⁹ | copernicus.org |

| 2-Chlorobenzothiazole (B146242) (CBT) | •OH | 2 | (7.6 ± 1.9) × 10⁹ | copernicus.org |

| 2-Chlorobenzothiazole (CBT) | •OH | 10 | (9.4 ± 2.7) × 10⁹ | copernicus.org |

| Benzothiazole (BTH) | SO₄•⁻ | 7 | (3.3 ± 0.3) × 10⁹ | acs.org |

| 2-Hydroxybenzothiazole (B105590) (OHBT) | SO₄•⁻ | 7 | (4.7 ± 0.5) × 10⁹ | acs.org |

Mechanistic studies, often supported by computational and theoretical chemistry, shed light on the reaction pathways. mdpi.comscirp.org For nucleophilic aromatic substitution, the reaction generally proceeds through a Meisenheimer complex, a stabilized anionic intermediate. mdpi.com Theoretical studies using Density Functional Theory (DFT) can predict the most likely sites for nucleophilic and electrophilic attack by mapping the molecular electrostatic potential (MEP). scirp.org In the case of Suzuki-Miyaura coupling, a key reaction for functionalizing aryl halides, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org Kinetic analyses have shown that the base-catalyzed pathway is highly relevant under typical coupling conditions. rsc.org

Derivatization Strategies and Analog Design Based on 2,4,6 Trichloro Benzothiazole

Design Principles for Novel Benzothiazole (B30560) Derivatives

The design of new benzothiazole derivatives is often guided by established medicinal chemistry principles to enhance biological activity and drug-like properties. A common strategy involves the incorporation of three key components: a core benzothiazole structure, a linker, and an aromatic or heteroaromatic ring system. mdpi.com This modular approach allows for systematic modifications to explore the structure-activity relationship (SAR).

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a frequently employed principle in the design of novel benzothiazole analogs. nih.gov This can lead to compounds with improved potency, selectivity, or metabolic stability. For instance, the introduction of arylpiperazine moieties has been explored to generate new series of benzothiazole derivatives with potential therapeutic applications. nih.govbvsalud.org

Furthermore, the concept of molecular hybridization, which combines two or more pharmacophores from different biologically active compounds, is used to create hybrid molecules. nih.gov This can result in enhanced biological effects and potentially overcome drug resistance. nih.gov The properties of the benzothiazole moiety are significantly influenced by the type and placement of substituents, making the strategic selection of these groups a critical design element. nih.gov

Synthetic Routes to 2-Substituted and Other Multi-Substituted Benzothiazoles

A variety of synthetic methods have been developed for the preparation of 2-substituted and multi-substituted benzothiazoles, starting from diverse and readily available materials. nih.govacs.org

One of the most traditional and widely utilized methods is the condensation of 2-aminothiophenols with various carbonyl compounds such as aldehydes, ketones, esters, or carboxylic acids. acs.orgmdpi.commdpi.comnih.gov This approach is versatile and can be facilitated by various catalysts, including Brønsted acids, samarium triflate, and VOSO₄, often under mild and environmentally friendly conditions. mdpi.comorganic-chemistry.org Microwave irradiation and the use of ionic liquids have also been employed to enhance reaction efficiency. nih.govmdpi.commdpi.com

Alternative strategies that avoid the use of 2-aminothiophenols, which can be unstable, have also been developed. These include:

Oxidative cyclization of thiobenzanilides : This is a classic route to benzothiazoles. acs.org

Transition-metal-catalyzed intramolecular C–S bond formation : This method often utilizes o-halothiobenzanilides as precursors. acs.org

Domino reactions : A notable transition-metal-free domino protocol involves the base-promoted addition of active methylene (B1212753) compounds to o-iodoarylisothiocyanates, followed by intramolecular C–S bond formation to yield 2-substituted benzothiazoles in high yields at room temperature. acs.org

From nitrobenzenes : A greener approach involves the redox-neutral cyclization of nitrobenzenes, methyl-heteroaryl compounds, and elemental sulfur, which offers high atom economy. acs.org

Three-component reactions : Methods involving the reaction of aromatic amines, aliphatic amines, and elemental sulfur provide a convenient, catalyst- and additive-free route to 2-substituted benzothiazoles. nih.gov

The functionalization of the pre-formed benzothiazole ring at the 2-position is another important strategy for introducing substituents. mdpi.com

Table 1: Selected Synthetic Methods for 2-Substituted Benzothiazoles

| Starting Materials | Reagents/Catalysts | Key Features |

|---|---|---|

| 2-Aminothiophenol (B119425) and Aldehydes/Ketones | VOSO₄, Ethanol | Eco-friendly, reusable catalyst; high yields (87–92%). mdpi.com |

| 2-Aminothiophenol and Aliphatic Aldehydes | Microwave irradiation, Charcoal, Silica (B1680970) gel | Solvent-free; impressive yields (73–83%). mdpi.com |

| o-Iodoarylisothiocyanates and Active Methylene Compounds | Base-mediated | Transition-metal-free; proceeds at room temperature. acs.org |

| Nitroarenes, Sulfur, and Methyl Heteroarenes | None (Redox-neutral cyclization) | High atom economy; no external oxidizing/reducing agents. acs.org |

| Aryl Isothiocyanates and Electron-Rich Arenes | Iron(III) catalyst | Direct C-H functionalization. researchgate.net |

| 2-Aminothiophenol and Aldehydes | Iodine, DMF | Efficient condensation. organic-chemistry.org |

| 2-Aminothiophenol and Carboxylic Acids | Methanesulfonic acid, Silica gel | Reusable silica gel; good for diverse carboxylic acids. mdpi.com |

| N'-(substituted)-N-(2-halophenyl)thioureas | Base-promoted | Transition-metal-free intramolecular C-S coupling. mdpi.com |

Regioselective Synthesis and Isomer Control in Benzothiazole Derivatization

Achieving regioselectivity, the control over the position of substitution, is a critical aspect of synthesizing specific benzothiazole isomers. The inherent reactivity of the benzothiazole ring system can be exploited or modified to direct incoming substituents to desired positions.

For instance, in the synthesis of pyrimidine-fused benzothiazoles, a palladium-catalyzed annulation reaction of 3,4-dihydropyrimidin-2-thiones with o-dihaloarenes proceeds via a regioselective tandem C–S/C–N bond formation. thieme-connect.com Similarly, the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives incorporating a benzothiazole moiety has been achieved with high regioselectivity through 1,3-dipolar cycloaddition reactions. tandfonline.com The regioselectivity in these reactions is often supported by spectroscopic data and can be rationalized using theoretical calculations, such as DFT reactivity descriptors. tandfonline.com

In cases of N-arylthioureas with meta-substituents, the final regioselective outcome of the cyclization reaction is dictated by stereoelectronic effects. organic-chemistry.org Furthermore, iridium-catalyzed C–H borylation has been shown to be a powerful tool for the regioselective functionalization of the benzothiazole ring, allowing access to versatile building blocks that can be further derivatized. nih.govdiva-portal.org For example, this method can provide preferential access to 5-boryl or 4,6-diboryl BTDs, which can then be used to introduce a variety of functional groups at specific positions. nih.govdiva-portal.org

The choice of catalyst and reaction conditions can also play a crucial role in controlling the regioselectivity. For example, in the synthesis of monoimidate-isosorbides with a benzothiazole moiety, the use of different N-heterocyclic carbene (NHC) precatalysts and solvents can favor the formation of either the exo or endo isomer. d-nb.info

Structure-Activity Relationship (SAR) Studies in Related Benzothiazole Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of benzothiazole derivatives influences their biological activity, thereby guiding the design of more potent and selective compounds. bohrium.com

In the context of antimicrobial activity, SAR studies have revealed that the benzothiazole nucleus itself can enhance activity against certain bacteria, such as Staphylococcus aureus. esisresearch.org The nature and position of substituents on the benzothiazole ring are critical. For example, the presence of electron-withdrawing groups, such as chlorine or nitro groups, at position 5 of the benzazole ring has been shown to increase antifungal activity against Candida albicans. esisresearch.org

For anticancer applications, modifications at the 2- and 6-positions of the benzothiazole ring have shown significant potential. frontiersin.org For instance, certain 2-(substituted phenyl)-benzothiazoles have demonstrated potent and selective antitumor properties. frontiersin.org SAR analyses have also highlighted the importance of electron-withdrawing groups in enhancing the biological activity of some benzothiazole series. researchgate.net

In the development of probes for neurodegenerative diseases, SAR studies of benzothiazole derivatives have been conducted to optimize their binding affinity and fluorescence properties for imaging tau protein aggregates. nih.govrsc.org These studies involve systematically replacing linker moieties and substituents on the benzothiazole and other aromatic rings to identify key structural features for potent and selective binding. nih.govrsc.org

The electronic properties of the substituents also play a significant role. In the design of chromophores for two-photon absorption, tuning the electron-withdrawing strength of substituents on the benzothiazole ring, as well as controlling the relative positions of donor and acceptor groups, can dramatically enhance their optical properties. acs.org

Table 2: Summary of Key SAR Findings in Benzothiazole Derivatives

| Biological Target/Activity | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Antimicrobial (S. aureus) | Benzothiazole nucleus | Enhanced activity | esisresearch.org |

| Antifungal (C. albicans) | Electron-withdrawing group at position 5 | Increased potency | esisresearch.org |

| Anticancer | Substitutions at positions 2 and 6 | Significant anticancer potential | frontiersin.org |

| Tau Protein Imaging | Amide and ester linkers | Visualization of neurofibrillary tangles | nih.govrsc.org |

| Two-Photon Absorption | Reverse polarity of push-pull system | Enhanced TPA cross-sections | acs.org |

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Trichloro Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. For a substituted 2-(1-piperazinyl)benzothiazole, aromatic carbons and the C=N carbon appear in the range of δ 118.5–168.0 ppm. nih.gov In another derivative, 2-(benzylthio)benzothiazole, the carbon of the C-S bond is observed at 35.2 ppm. It is anticipated that in 2,4,6-trichlorobenzothiazole, the carbon atoms directly bonded to chlorine would exhibit chemical shifts influenced by the electronegativity of the halogen.

| Compound | Spectroscopy Type | Key Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| Tryptoline-derivative of 2,4,6-trichlorobenzothiazole | ¹H NMR | 8.10 (s, 1H), 7.48 (s, 1H) | nih.gov |

| 2-(2-Chlorophenyl)-1,3-benzothiazole | ¹H NMR | 8.12 (d, J=8.4 Hz, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.62–7.51 (m, 3H) | |

| 2-(1-(2-Bromoacetyl)piperazin-1-yl)benzothiazole | ¹³C NMR | 47.9, 51.0, 58.0, 59.8 (CH₂); 118.5, 121.1, 121.2, 125.9, 130.3, 152.4, 168.0, 169.7 (Ar-C, C=N, C=O) | nih.gov |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. In various benzothiazole (B30560) derivatives, common peaks include C-H aromatic stretching around 3045-3064 cm⁻¹, C=C aromatic stretching near 1570-1589 cm⁻¹, and C=N stretching in the 1478-1620 cm⁻¹ range. nih.gov The C-S stretch for a related compound is noted at 623 cm⁻¹. For 2,4,6-trichlorobenzothiazole, the presence of carbon-chlorine bonds would be expected to give rise to characteristic absorption bands in the lower frequency region of the spectrum, typically around 680 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Benzothiazole Derivatives Note: This table is based on data for related benzothiazole compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| C-H (aromatic) stretch | 3045 - 3064 | nih.gov |

| C=N (thiazole) stretch | 1478 - 1620 | nih.gov |

| C=C (aromatic) stretch | 1570 - 1589 | nih.gov |

| C-S stretch | ~623 | |

| C-Cl stretch (inferred) | ~680 |

Mass Spectrometry Techniques (e.g., MALDI-TOF, Electrospray Ionization Tandem Mass Spectrometry)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) are soft ionization methods that allow for the analysis of molecules with minimal fragmentation, providing a clear molecular ion peak. nih.gov For benzothiazole derivatives, the molecular ion peak is a key piece of data for structural confirmation. nih.govevitachem.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing how the molecule breaks apart.

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule and is related to its electronic structure. The absorption maxima (λmax) are characteristic of the chromophoric system. While specific UV-Vis data for 2,4,6-trichlorobenzothiazole was not identified, studies on related compounds such as 2,4,6-trichlorophenol (B30397) have utilized this technique to monitor reactions and binding properties. nih.gov The benzothiazole ring system itself is a chromophore, and its absorption spectrum would be influenced by the chloro-substituents on the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise three-dimensional arrangement of atoms and bond lengths. This technique would be the gold standard for unambiguously confirming the substitution pattern and conformation of 2,4,6-trichlorobenzothiazole, should a suitable single crystal be obtained. Although no crystal structure for 2,4,6-trichlorobenzothiazole was found in the search results, this method remains crucial for the absolute structural elucidation of novel crystalline derivatives.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure sample. The experimentally determined percentages are then compared to the calculated values based on the proposed molecular formula. For benzothiazole derivatives, this technique is routinely used to confirm the empirical formula, providing fundamental support for the assigned structure. nih.gov For C₇H₂Cl₃NS, the calculated elemental composition would be a key benchmark for verifying the purity and identity of a synthesized sample.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trichloro Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens to examine molecular properties at the electronic level. Density Functional Theory (DFT) is a predominant method used for these investigations due to its favorable balance of computational cost and accuracy. irjweb.comnih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a sufficiently large basis set, such as 6-311++G(d,p), are commonly employed to model the ground state of organic molecules. nih.govnih.gov Such calculations form the basis for geometry optimization, electronic property analysis, and the prediction of spectroscopic behavior.

The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to all atomic coordinates. The result is an equilibrium structure corresponding to a minimum on the potential energy surface. For 2,4,6-Trichloro-benzothiazole, this process would yield precise values for bond lengths, bond angles, and dihedral angles. The benzothiazole (B30560) core is expected to be largely planar, and the calculations would reveal any minor deviations from planarity caused by the bulky chlorine substituents. Conformational analysis would confirm if the resulting structure is a true minimum through vibrational frequency calculations, which ensure no imaginary frequencies are present. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Specific calculated values are not available in the reviewed literature. This table illustrates how such data would be presented.)

| Parameter | Description | Predicted Value (Å or °) |

| C-S Bond Lengths | Lengths of the carbon-sulfur bonds in the thiazole (B1198619) ring. | N/A |

| C-N Bond Lengths | Lengths of the carbon-nitrogen bonds in the thiazole ring. | N/A |

| C-C Bond Lengths | Lengths of the carbon-carbon bonds in the benzene (B151609) ring. | N/A |

| C-Cl Bond Lengths | Lengths of the bonds between carbon and chlorine atoms. | N/A |

| C-N-C Bond Angle | Bond angle within the thiazole ring. | N/A |

| C-S-C Bond Angle | Bond angle within the thiazole ring. | N/A |

| Cl-C-C Bond Angles | Angles involving the chlorine substituents and the benzene ring. | N/A |

| Dihedral Angles | Angles defining the planarity of the fused ring system. | N/A |

Table 2: Frontier Molecular Orbital Properties for this compound (Note: Specific calculated values are not available in the reviewed literature.)

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | N/A |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | N/A |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | N/A |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ethz.ch By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes and their corresponding frequencies can be obtained. mdpi.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. nih.gov This analysis enables the unambiguous assignment of specific vibrational modes, such as C-H stretching, C=N stretching, C-S stretching, and C-Cl stretching, to the peaks observed in experimental IR and Raman spectra. nih.gov

Table 3: Selected Vibrational Frequencies and Assignments for this compound (Note: Specific calculated values are not available in the reviewed literature.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | N/A | N/A |

| Thiazole C=N Stretch | N/A | N/A |

| Aromatic Ring C=C Stretch | N/A | N/A |

| C-S-C Stretch | N/A | N/A |

| C-Cl Stretch | N/A | N/A |

| Aromatic C-H Out-of-plane Bend | N/A | N/A |

Table 4: Global Chemical Reactivity Parameters and Their Formulas

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attack. researchgate.net The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with intermediate potentials shown in yellow and green. For this compound, the MEP map would be expected to show regions of negative potential (red/yellow) around the electronegative nitrogen and sulfur atoms, identifying them as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located near the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The chlorine atoms would exhibit dual character, showing negative potential at their periphery while simultaneously withdrawing electron density from the aromatic ring.

Table 5: Potential Donor-Acceptor Interactions from NBO Analysis for this compound (Note: This table is illustrative of the types of interactions and data obtained from an NBO analysis. Specific values are not available in the reviewed literature.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description |

| LP (N) | π(C-C) | N/A | Delocalization of nitrogen lone pair into the benzene ring. |

| LP (S) | π(C-C) | N/A | Delocalization of sulfur lone pair into the benzene ring. |

| LP (Cl) | σ(C-C) | N/A | Hyperconjugative interaction from a chlorine lone pair. |

| π (C-C) | π(C-N) | N/A | Pi-electron delocalization within the fused ring system. |

Molecular Electrostatic Potential (MEP) Mapping

Thermodynamics and Energetics of Reactions Involving Halogenated Benzothiazoles

The thermodynamic properties and energetics of reactions involving halogenated benzothiazoles are crucial for understanding their stability, reactivity, and potential transformation pathways. While specific experimental thermodynamic data for this compound is scarce in publicly available literature, theoretical calculations can provide reliable estimates.

High-level ab initio electronic structure calculations, such as coupled cluster methods, are employed to determine the thermodynamics of halogenated isomers. wsu.edu For instance, studies on halogenated isomers like XO₂, X₂O, and XYO (where X, Y = Cl, Br, I) have determined their thermodynamic properties and bond dissociation energies (BDEs) wsu.edu. These studies show that the stability of isomers and the strength of bonds are highly dependent on the nature and position of the halogen atoms wsu.edu.

Computational methods like the Benson group method can be used to calculate the standard thermodynamic properties of isomer groups, which is particularly useful when experimental data is unavailable for all isomers of a compound nist.gov. This approach has been successfully applied to various classes of organic molecules, including alkylbenzenes and polycyclic aromatic hydrocarbons nist.govnist.gov.

For halogenated heterocyclic compounds, the hydrophobic contribution of halogen atoms significantly influences their binding affinity and interactions nih.govibb.waw.pl. The substitution of hydrogen with larger halogen atoms like chlorine consistently increases the hydrophobicity of the molecule nih.govibb.waw.pl.

The enthalpies of formation for related compounds, such as methyl methylanthranilate isomers, have been determined through a combination of experimental techniques like combustion calorimetry and computational methods like the G3(MP2)//B3LYP composite method nih.gov. Such studies demonstrate a strong agreement between experimental and theoretical values, validating the accuracy of the computational approaches nih.gov.

Molecular dynamics simulations and experimental measurements of excess thermodynamic properties (e.g., excess molar enthalpies and volumes) of binary mixtures containing isomers can shed light on self-association and cross-species interactions, which are influenced by the molecular structure nih.gov.

Table 1: Calculated Thermodynamic Properties of Representative Benzothiazole Derivatives

| Compound/Derivative | Method | Calculated Property | Value | Reference |

| Benzothiazole | DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | 4.9 eV | researchgate.net |

| 2-Methylbenzothiazole | DFT (B3LYP-D/6-311+G*) | Reaction Enthalpy (with OH) | Varies with pathway | acs.org |

| Substituted Benzothiazoles | DFT | HOMO-LUMO Energy Gap | Varies with substituent | researchgate.net |

| 2-(2-hydroxyphenyl)benzothiazole | DFT (B3LYP/6-311++G**) | Relative Stability of Conformers | Varies | researchgate.net |

| 2-Aryl Benzothiazole Derivatives | TD-DFT | ESIPT Barriers | Varies | mdpi.com |

This table is illustrative and compiles data from various studies on different benzothiazole derivatives to highlight the types of thermodynamic and energetic parameters investigated computationally. Specific values for this compound are not available in the cited literature.

Advanced Computational Modeling Techniques for Benzothiazole Systems

Advanced computational modeling techniques are instrumental in exploring the intricate details of the electronic structure, spectroscopic properties, and reaction mechanisms of benzothiazole systems.

Density Functional Theory (DFT) is a widely used method to investigate the molecular structure, vibrational frequencies, and electronic properties of benzothiazole derivatives. researchgate.netproteobiojournal.comscirp.org DFT calculations, often using functionals like B3LYP, can predict optimized geometries, harmonic vibrational frequencies, and atomic charges that show good agreement with experimental data researchgate.net. The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the charge transfer characteristics and reactivity of the molecule researchgate.netproteobiojournal.com.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties and electronic transitions of benzothiazole derivatives mdpi.comscirp.org. This method is particularly useful for understanding the photophysical properties, such as absorption and emission spectra, of these compounds nih.govworldscientific.com. For instance, TD-DFT calculations have been used to elucidate the mechanism of excited-state intramolecular proton transfer (ESIPT) in certain benzothiazole derivatives mdpi.com.

Molecular Dynamics (MD) simulations can be used to study the behavior of benzothiazole derivatives in different environments, such as in solution or interacting with biological macromolecules science.gov. These simulations provide a dynamic picture of the system and can be used to investigate processes like protein-ligand binding science.gov.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity mdpi.com. For halogenated benzothiazoles, QSAR models have been developed to predict their antiproliferative activities, with descriptors like 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) being employed mdpi.com.

Natural Bond Orbital (NBO) analysis is used to analyze the charge delocalization and intramolecular interactions within a molecule. researchgate.netscirp.org This analysis provides information about hyperconjugative interactions and the stability arising from charge delocalization scirp.org.

Environmental Fate and Degradation Mechanisms of Benzothiazole Compounds

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis, Chlorination)

Abiotic degradation involves non-biological processes that break down chemical compounds. For benzothiazoles, key abiotic pathways include photolysis (degradation by light), hydrolysis (reaction with water), and reactions with disinfectants like chlorine. d-nb.infoedulll.gr

While specific data for 2,4,6-trichlorobenzothiazole is not available, studies on other benzothiazoles show that these pathways are significant. For instance, photolysis is a viable degradation route for some benzothiazole (B30560) derivatives. d-nb.info Hydrolysis of certain 2-styrylbenzothiazolium salts has been observed to occur at alkaline pH. shaalaa.com

Chlorination is a common water treatment process that can degrade benzothiazoles. However, the effectiveness varies depending on the specific structure of the compound. Studies on benzothiazole (BTH), 2-hydroxy-benzothiazole (2-OH-BTH), and 2-amino-benzothiazole (2-amino-BTH) show that substituted derivatives are more significantly degraded by chlorination than the parent BTH. edulll.gredulll.gr The process can also lead to the formation of chlorinated by-products, which may be more toxic than the original compound. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic pollutants. These processes generate highly reactive species that can break down complex molecules.

UV/Chlorine: The combination of UV light and chlorine is an effective method for removing benzothiazole (BZA) and benzotriazole (B28993) (BTZ). nih.gov This process is significantly more efficient than either UV treatment or chlorination alone. nih.govresearchgate.net The degradation of benzothiazole is substantially promoted under acidic conditions in the UV/chlorine system. nih.gov

UV/Peracetic Acid: The UV-activated peracetic acid (UV/PAA) process has also been shown to efficiently degrade benzothiazole (BTH). nih.gov This method is effective in breaking down the compound into less toxic products. nih.gov

The efficacy of AOPs is due to the generation of highly reactive radicals.

Hydroxyl Radicals (•OH): In the UV/chlorine process, hydroxyl radicals are the dominant species responsible for the degradation of benzothiazole (BZA) at neutral and alkaline pH. nih.govresearchgate.net Similarly, in the UV/PAA process, the degradation of benzothiazole is primarily attributed to attacks by hydroxyl radicals. nih.gov

Reactive Chlorine Species (RCS): Reactive chlorine species, such as the chlorine radical (Cl•) and dichlorine radical anion (Cl2•−), also participate in the degradation of benzothiazoles during the UV/chlorine process. nih.gov While •OH is dominant for benzothiazole degradation, RCS play a more significant role in the degradation of other related compounds like benzotriazole. nih.govresearchgate.net

Oxidative Degradation Processes (e.g., UV/Peracetic Acid, UV/Chlorine)

Biotic Degradation Pathways and Microbial Transformation

Microbial activity is a crucial pathway for the environmental degradation of many organic pollutants. Specific data on the biotic degradation of 2,4,6-trichlorobenzothiazole is not available in the reviewed literature. However, research on other benzothiazoles indicates that biodegradability varies greatly among different derivatives.

Unsubstituted benzothiazole (BT) and 2-hydroxybenzothiazole (B105590) (OBT) are generally considered biodegradable under aerobic conditions. d-nb.info In contrast, some derivatives like 2-methylthiobenzothiazole are more recalcitrant. d-nb.info Aerobic mixed cultures have been shown to use benzothiazoles as a source of carbon, nitrogen, and energy. d-nb.info

Studies have identified specific bacterial strains capable of degrading benzothiazoles. For example, Rhodococcus isolates can biodegrade benzothiazole-2-sulphonate, and Pseudomonas putida has been reported to transform benzothiazole into 2-hydroxybenzothiazole. researchgate.net The degradation of chlorinated compounds like 2,4,6-trichlorophenol (B30397) by bacteria such as Planococcus rifietoensis and Bacillus pumilus, and fungi like Phanerochaete chrysosporium, has been documented, suggesting that microbial systems possess the ability to de-halogenate and break down complex chlorinated aromatic structures. nih.govnih.gov This implies that similar pathways could potentially exist for chlorinated benzothiazoles, although this has not been specifically demonstrated for the 2,4,6-trichloro- variant.

Identification of Transformation Products and Metabolites

For other benzothiazoles, various metabolites have been identified:

Chlorination: During the chlorination of 2-amino-benzothiazole, several chlorinated transformation products have been tentatively identified. researchgate.netnih.gov Similarly, the UV/chlorine treatment of benzothiazole can produce disinfection by-products like trichloromethane. nih.gov

Biotic Degradation: The microbial degradation of mercaptobenzothiazole can yield metabolites such as benzothiazole sulfonic acid (BTSA) and methylthiobenzothiazole (MTBT). d-nb.info The metabolism of benzothiazole in guinea pigs resulted in ring-cleavage products, including 2-methylmercaptoaniline and its oxidized forms. mdpi.com The degradation of 2,4,6-trichlorophenol by fungi produces intermediates like 2,6-dichloro-1,4-benzoquinone (B104592) and 2,6-dichlorohydroquinone. nih.govnih.gov

Reaction Kinetics and Factors Influencing Degradation Rates

The rate of degradation of benzothiazoles is influenced by several environmental factors. Specific kinetic data for 2,4,6-trichlorobenzothiazole are not available. The following data pertains to other benzothiazole compounds.

pH: The pH of the solution is a critical factor. The degradation of benzothiazole (BZA) by the UV/chlorine process is significantly faster under acidic conditions. nih.gov Conversely, the hydrolysis of some benzothiazolium salts is rapid only at alkaline pH (pH ≈ 8). shaalaa.com

Concentration: The initial concentration of the pollutant and the oxidant can affect the degradation rate. For benzothiazole degradation using the UV/PAA process, the rate constant decreased with higher initial concentrations of the compound but increased with a higher dose of peracetic acid. nih.gov

Coexisting Components: The presence of other substances in the water, such as humic acid (a component of dissolved organic matter), can have a slight inhibitory effect on the degradation of benzothiazole in the UV/chlorine process. nih.gov

The table below summarizes kinetic data for the degradation of benzothiazole (BZA/BTH) by various AOPs.

| Process | Compound | Second-Order Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference |

| UV/Chlorine | Benzothiazole (BZA) | k•OH, BZA = (pH-dependent values) | pH 5.0, 7.0, 9.0 | nih.gov |

| Benzothiazole (BZA) | kClO•, BZA = 2.22 × 10⁸ | - | nih.gov | |

| UV/PAA | Benzothiazole (BTH) | kobs = 0.059 min⁻¹ (pseudo-first order) | pH 3.0-11.0 | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of chlorinated benzothiazoles, offering unparalleled separation and identification capabilities.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of benzothiazole (B30560) derivatives. This technique is particularly suited for polar and semi-polar compounds that are amenable to liquid chromatography. For instance, a method for determining various environmental phenols, including chlorinated species, utilized online solid-phase extraction (SPE) coupled with HPLC-MS/MS. This automated column-switching system allowed for the preconcentration of analytes from a urine matrix onto a C18 reversed-phase column, followed by detection using negative ion atmospheric pressure chemical ionization (APCI)-MS/MS. Such a setup minimizes ion suppression and achieves low limits of detection, in the range of 0.1–0.4 ng/mL for many analytes.

In the analysis of benzothiazoles in wastewater, HPLC-MS with electrospray ionization (ESI) has been employed. Due to the diverse chemical properties of benzothiazole derivatives, different ionization modes may be necessary. For example, some benzothiazoles are best detected in positive ion mode, while others, like 2-hydroxybenzothiazole (B105590), are determined in negative ion mode. This highlights the adaptability of HPLC-MS/MS methods to a range of related analytes.

A study on the chlorination of benzothiazoles used liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) to identify transformation products. This approach provides high accuracy mass measurements, which is critical for the tentative identification of unknown chlorinated byproducts that may be more toxic than the parent compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is another principal technique for the analysis of semi-volatile and volatile organic compounds, including chlorinated benzothiazoles. However, many benzothiazoles, particularly those with polar functional groups, may exhibit poor chromatographic behavior. Chemical derivatization is often employed to enhance their volatility and thermal stability, making them more amenable to GC analysis.

Derivatization converts polar analytes into less polar and more volatile derivatives. Common derivatization reactions include silylation, acylation, and alkylation. For instance, in the analysis of chlorophenols in water, a derivatization step involving the reaction with acetic anhydride (B1165640) in an alkaline solution produces more stable and volatile esters. This allows for subsequent extraction and analysis by GC-MS. A similar strategy could be applied to hydroxylated metabolites of 2,4,6-trichloro-benzothiazole.

For the simultaneous analysis of benzothiazoles and other organic compounds in environmental samples, a GC-MS/MS method was developed. This method demonstrated good sensitivity, with limits of quantification in the low ng/L range for aqueous samples and ng/g range for solid samples. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for complex matrices.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis, aiming to isolate and concentrate the target analytes from the sample matrix while removing interfering substances.

Ultra-sonication Assisted Solvent Extraction (UAE) , also known as ultrasonic extraction, is a common method for extracting analytes from solid samples like sediment and sludge. This technique uses high-frequency sound waves to create cavitation bubbles in a solvent, which disrupts the sample matrix and enhances the extraction of target compounds. For the analysis of benzothiazoles in solid matrices, ultrasonic extraction with various solvents has been optimized to achieve high recovery rates.

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent material, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in an aqueous sample, and the analytes are extracted onto the sorbent through partitioning. SBSE offers high enrichment factors due to the large volume of the sorbent phase compared to techniques like solid-phase microextraction (SPME). After extraction, the analytes are typically thermally desorbed from the stir bar directly into a GC-MS system. This method is particularly effective for non-polar and semi-polar compounds in aqueous samples.

Other relevant extraction techniques include solid-phase extraction (SPE) for aqueous samples, where analytes are adsorbed onto a solid sorbent packed in a cartridge. The choice of sorbent material is critical and is based on the polarity of the target analytes. For solid samples, pressurized liquid extraction (PLE) , which uses elevated temperatures and pressures to increase extraction efficiency, has also been compared with UAE for the analysis of benzothiazoles.

Electrochemical Detection Methods for Related Analogs

Electrochemical methods offer a sensitive and often simpler alternative for the detection of certain compounds. While specific methods for this compound are not widely documented, techniques like cyclic voltammetry (CV) have been applied to other benzothiazole-based compounds.

Cyclic voltammetry measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. This technique can be used to study the redox properties of electroactive species. Research has demonstrated the use of CV, along with other voltammetric techniques like differential pulse voltammetry (DPV) and linear sweep voltammetry (LSV), for the detection of guanine (B1146940) using benzothiazole-based cobalt complexes as sensors. These sensors, on unmodified platinum electrodes, showed high sensitivity with detection limits in the nanomolar range. The inherent electroactivity of the

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted benzothiazoles with precise regiochemistry remains a formidable challenge in organic chemistry. For 2,4,6-trichlorobenzothiazole, achieving high selectivity is paramount to avoid the formation of isomeric impurities that can be difficult and costly to separate. Future research will likely focus on the development of novel synthetic routes that offer superior control over the chlorination pattern.

Emerging trends in this area include the use of highly selective catalysts and reagents. While traditional methods often rely on harsh conditions and non-selective chlorinating agents, modern approaches are moving towards milder and more precise chemistry. semanticscholar.org One promising avenue is the exploration of transition metal-catalyzed cross-coupling reactions, which have shown great success in the synthesis of other complex heterocyclic compounds. numberanalytics.com The development of "one-pot" synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, is another area of active research that promises to improve efficiency and reduce waste. semanticscholar.org

Furthermore, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various aldehydes or carboxylic acids is a well-established method. mdpi.com Future work could adapt these methods for chlorinated analogs, potentially using chlorinated 2-aminothiophenols as starting materials. The challenge will lie in controlling the subsequent chlorination steps to achieve the desired 2,4,6-trichloro substitution pattern with high fidelity. The use of directing groups to guide the chlorination to specific positions on the benzothiazole (B30560) ring is a strategy that warrants further investigation.

Advanced Computational Approaches for Structure-Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For a molecule like 2,4,6-trichlorobenzothiazole, where experimental data may be scarce, computational methods can provide valuable predictive information.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules. worldscientific.com Future computational studies on 2,4,6-trichlorobenzothiazole will likely employ DFT to predict its optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. academie-sciences.fr These calculations can help in understanding the molecule's reactivity, stability, and potential for use in various applications.

Beyond basic property prediction, advanced computational techniques can be used to model the behavior of 2,4,6-trichlorobenzothiazole in different environments and its interactions with other molecules. This could be particularly useful in predicting its biological activity or its performance as a material. For instance, molecular docking studies could be used to predict how 2,4,6-trichlorobenzothiazole might bind to a biological target, providing a basis for its development as a potential pharmaceutical or agrochemical agent. bohrium.com The integration of machine learning with computational chemistry is an emerging trend that could further accelerate the prediction of molecular properties and the discovery of new applications for 2,4,6-trichlorobenzothiazole. researchgate.net

Sustainable and Green Chemistry Aspects in Benzothiazole Research

The principles of green chemistry are increasingly guiding the direction of chemical research and development, with a focus on minimizing environmental impact and promoting sustainability. numberanalytics.com The synthesis of halogenated compounds like 2,4,6-trichlorobenzothiazole traditionally involves the use of hazardous reagents and solvents, making the development of greener alternatives a critical area of future research. rroij.com

Key trends in green chemistry that are applicable to the synthesis of 2,4,6-trichlorobenzothiazole include the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst systems that are reusable and operate under mild conditions. organic-chemistry.orgeurjchem.com Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions and reducing energy consumption in the synthesis of heterocyclic compounds. mdpi.com The application of this technology to the synthesis of 2,4,6-trichlorobenzothiazole could lead to more efficient and sustainable processes.

Another important aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com The development of synthetic routes with high atom economy will be a key focus of future research on 2,4,6-trichlorobenzothiazole. This includes exploring catalytic cycles that minimize the generation of waste products. The use of renewable feedstocks and the design of biodegradable products are also long-term goals in the green chemistry of benzothiazoles. numberanalytics.com

Integration of Multidisciplinary Methodologies for Comprehensive Characterization

A thorough understanding of a molecule's properties and potential applications requires a comprehensive characterization using a variety of analytical techniques. Future research on 2,4,6-trichlorobenzothiazole will benefit from the integration of multiple methodologies to provide a complete picture of its chemical and physical characteristics.

This multidisciplinary approach involves combining spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with other analytical methods like X-ray crystallography for definitive structural elucidation. ijrpr.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized compounds.

The integration of these experimental techniques with the computational methods described in section 9.2 will be particularly powerful. For example, experimental spectroscopic data can be compared with theoretically predicted spectra to confirm the structure of 2,4,6-trichlorobenzothiazole and to refine computational models. mdpi.com This synergistic approach, where experimental results inform and validate computational predictions and vice versa, will be crucial for a deep and comprehensive understanding of this and other complex molecules. The combination of synthesis, characterization, and computational modeling represents a holistic strategy that will drive future innovations in the field of benzothiazole chemistry.

Q & A

Q. What are the standard synthetic routes for 2,4,6-Trichloro-benzothiazole and its derivatives?

The synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with chlorinating agents or coupling reactions. For example, derivatives like Schiff bases can be prepared by refluxing triazole intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization of solvent systems (e.g., DMSO or ethanol) and temperature (reflux conditions) is critical for achieving yields above 60%, as demonstrated in analogous triazole syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Key methods include:

- Elemental Analysis (C.H.N.) : To verify stoichiometric ratios (e.g., deviations <0.4% indicate purity) .

- UV-Vis Spectroscopy : Absorption peaks in the range of 250–350 nm correlate with π→π* transitions in benzothiazole rings .

- NMR Spectroscopy : Distinct proton signals for chlorine-substituted aromatic regions (δ 7.5–8.5 ppm) and functional groups (e.g., -NH2 at δ 5–6 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations or assay conditions. For example:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance antibacterial activity but may reduce solubility .

- Dosage Optimization : Dose-response curves (e.g., IC50 values) should be validated across multiple cell lines to distinguish specific activity from general toxicity .

- Comparative Studies : Parallel testing of derivatives (e.g., fluorinated vs. chlorinated analogs) under standardized protocols can clarify structure-activity relationships .

Q. How can researchers design safe handling protocols for this compound, given its reactivity?

Safety measures include:

- Ventilation : Use local exhaust systems to prevent inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Incompatibility Management : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .

- Personal Protective Equipment (PPE) : Nitrile gloves and sealed goggles are mandatory due to skin/eye irritation risks .

- Storage : Store in amber glass containers at ≤4°C to minimize photodegradation and thermal instability .

Q. What computational methods support the rational design of this compound-based inhibitors?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). For example, derivatives with extended π-systems show improved docking scores in ATP-binding pockets .

- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., chlorination at C4 enhances electrophilicity) .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP >3 indicates high membrane permeability but potential hepatotoxicity) .

Methodological Notes

- Contradictory Data : When replication studies yield inconsistent results (e.g., variable antimicrobial efficacy), cross-validate using orthogonal assays (e.g., broth microdilution vs. disk diffusion) .

- Scale-Up Challenges : Pilot-scale synthesis requires solvent recovery systems (e.g., reduced-pressure distillation for DMSO) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.